molecular formula C13H10N2O B13848671 7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine CAS No. 52334-16-4

7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine

Cat. No.: B13848671
CAS No.: 52334-16-4
M. Wt: 210.23 g/mol
InChI Key: CVZIUTYSXRHTNV-UHFFFAOYSA-N
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Description

7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a fused ring system that includes an oxazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine stands out due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules and advanced materials.

Properties

CAS No.

52334-16-4

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

7-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C13H10N2O/c1-9-7-8-14-13-11(9)15-12(16-13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CVZIUTYSXRHTNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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